methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Overview
Description
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is 312.12224039 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis and Biological Evaluation
Research has demonstrated the synthesis of compounds related to the chemical structure of interest, showcasing methodologies like the aza-Wittig reactions leading to compounds with potential cytotoxicity against lung cancer cell lines. For instance, one study outlined the synthesis of ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate derivatives, indicating notable cytotoxic activities against A459 lung cancer cell lines with an IC50 of 0.8μM (Yanggen Hu et al., 2010).
Chemical Rearrangements and Structural Analysis
Significant attention has been given to the structural analysis and rearrangements of pyrimidine derivatives. The Dimroth rearrangement, for example, has been studied in detail to understand the structural dynamics and isomerization processes of such compounds. These studies provide insights into the chemical behavior and potential applications of pyrimidine derivatives in developing new synthetic routes or understanding reaction mechanisms (D. J. Brown & M. Paddon-Row, 1967).
Synthesis of Related Compounds
The Biginelli reaction has been utilized for the synthesis of various heterocyclic compounds, indicating the versatility and potential of the chemical structure for further exploration. For instance, investigations into the reactions of Biginelli-compounds have led to the synthesis of novel pyrimidines and related derivatives, showcasing the compound's utility in creating biologically active molecules (C. Kappe & P. Roschger, 1989).
Potential Antiallergy Agents
Research into the synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines has indicated potential antiallergy applications. The novel synthetic routes developed for these compounds, utilizing the Ullmann condensation followed by intramolecular cyclization, highlight the chemical structure's potential for developing antiallergy medications (A. Rykowski & W. Pucko, 1999).
Molecular and Electronic Structure Studies
Studies on the molecular and electronic structures of dihydropyrimidine and its derivatives have been conducted to understand their conformational flexibility and electronic properties. Such research aids in the design of molecules with desired physical and chemical properties for various applications (O. Shishkin & D. Antonov, 1996).
Properties
IUPAC Name |
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9(2)20-13(17)10(16(22)23-3)8-11-14(20)18-12-6-4-5-7-19(12)15(11)21/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHGCNZMKRSNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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